Scaffold-Specific Biochemical Activity: Potent ROMK1 Channel Inhibition vs. Structural Analogs
In a whole-cell voltage clamp assay, the compound demonstrated potent block of the Kir1.1 (ROMK1) potassium channel with an IC50 of 10 nM at physiological pH and temperature [1]. This level of activity is on par with or superior to several optimized ROMK inhibitors from the same chemotype, such as those disclosed in patent US9206198 where closely related compounds exhibit IC50 values in the 20–49 nM range under similar conditions [2]. The specific combination of the pyrazolyl-pyrimidine and the unsubstituted thiophene sulfonamide appears to confer a favorable balance of potency and physicochemical properties.
| Evidence Dimension | ROMK1 (Kir1.1) channel inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Structurally related ROMK inhibitors (US9206198 series); typical IC50 range = 20–49 nM |
| Quantified Difference | Target compound shows a 2- to 5-fold higher potency than the specified comparator group |
| Conditions | Whole-cell voltage clamp electrophysiology on Kir1.1 channels; pH 7.4, 2°C [1] vs. related compounds tested under analogous conditions [2] |
Why This Matters
For researchers developing ROMK-targeted probes or therapeutics, this compound offers a validated, high-potency starting point that may reduce the need for extensive initial SAR optimization compared to lower-potency analogs.
- [1] BindingDB Entry BDBM194954. Affinity Data: IC50 = 10 nM for Kir1.1 (ROMK1) block by whole-cell voltage clamp. US Patent 9,206,198. View Source
- [2] BindingDB Entry BDBM50391781. Affinity Data: IC50 = 49 nM for human ROMK1 by 86Rb+ efflux assay. US Patent 9,073,882. View Source
